molecular formula C7H8FN3S B14392314 1-(2-Fluorophenyl)hydrazine-1-carbothioamide CAS No. 89521-95-9

1-(2-Fluorophenyl)hydrazine-1-carbothioamide

Cat. No.: B14392314
CAS No.: 89521-95-9
M. Wt: 185.22 g/mol
InChI Key: WHKMCAKUCOPWPT-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)hydrazine-1-carbothioamide is a chemical compound known for its diverse applications in medicinal chemistry and material science. This compound is characterized by the presence of a fluorophenyl group attached to a hydrazine-carbothioamide moiety, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)hydrazine-1-carbothioamide typically involves the reaction of 2-fluoroaniline with carbon disulfide and hydrazine hydrate. The reaction is carried out in a solvent such as dimethylformamide (DMF) under basic conditions using sodium hydroxide. The mixture is stirred at room temperature for a few hours, followed by heating to 65°C to complete the reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorophenyl)hydrazine-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into hydrazine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products Formed:

Scientific Research Applications

1-(2-Fluorophenyl)hydrazine-1-carbothioamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)hydrazine-1-carbothioamide involves its interaction with molecular targets such as enzymes and receptors. For instance, in anticancer research, it targets the VEGFR-2 signaling pathway, inhibiting tumor angiogenesis and inducing apoptosis in cancer cells. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .

Comparison with Similar Compounds

Uniqueness: 1-(2-Fluorophenyl)hydrazine-1-carbothioamide is unique due to the presence of the fluorophenyl group, which enhances its chemical stability and biological activity. This fluorine substitution often results in improved pharmacokinetic properties and increased binding affinity to molecular targets compared to non-fluorinated analogs .

Properties

CAS No.

89521-95-9

Molecular Formula

C7H8FN3S

Molecular Weight

185.22 g/mol

IUPAC Name

1-amino-1-(2-fluorophenyl)thiourea

InChI

InChI=1S/C7H8FN3S/c8-5-3-1-2-4-6(5)11(10)7(9)12/h1-4H,10H2,(H2,9,12)

InChI Key

WHKMCAKUCOPWPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N(C(=S)N)N)F

Origin of Product

United States

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